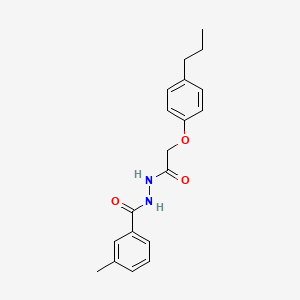

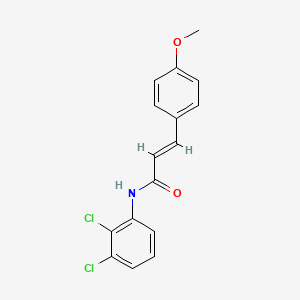

(2E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida es un compuesto orgánico que pertenece a la clase de las amidas. Este compuesto presenta un sistema conjugado con un doble enlace entre el segundo y tercer átomo de carbono, y está sustituido con un grupo 2,3-diclorofenil y un grupo 4-metoxifenil. Los compuestos de esta naturaleza a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida típicamente involucra la reacción de 2,3-dicloroanilina con 4-metoxibenzaldehído en presencia de una base para formar la base de Schiff correspondiente. Este intermedio se somete luego a una reacción de condensación con un agente acilante adecuado para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, considerando la rentabilidad y el impacto ambiental. Se podrían emplear técnicas como la síntesis de flujo continuo y el uso de sistemas catalíticos para mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones

(2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden llevar a la formación de aminas u otras formas reducidas.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.

Sustitución: Se pueden utilizar reactivos como halógenos, agentes nitrantes o agentes sulfonantes en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir quinonas u otras especies oxidadas, mientras que la reducción podría producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

Química

En química, (2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.

Biología

Biológicamente, este compuesto puede exhibir propiedades farmacológicas interesantes. Podría estudiarse su potencial como agente antimicrobiano, antifúngico o anticancerígeno.

Medicina

En medicina, los derivados de este compuesto podrían explorarse para aplicaciones terapéuticas. La investigación podría centrarse en su eficacia y seguridad como candidato a fármaco.

Industria

Industrialmente, (2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida podría utilizarse en la producción de productos químicos especiales o como precursor para la síntesis de otros compuestos valiosos.

Mecanismo De Acción

El mecanismo por el cual (2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida ejerce sus efectos dependería de su actividad biológica específica. En general, podría interactuar con objetivos moleculares como enzimas, receptores o ADN. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la función del receptor o la interferencia con los procesos celulares.

Comparación Con Compuestos Similares

Compuestos similares

(2E)-N-(2,3-diclorofenil)-3-fenilprop-2-enamida: Estructura similar pero carece del grupo metoxilo.

(2E)-N-(2,3-diclorofenil)-3-(4-hidroxifenil)prop-2-enamida: Estructura similar pero tiene un grupo hidroxilo en lugar de un grupo metoxilo.

Singularidad

La presencia del grupo 4-metoxifenil en (2E)-N-(2,3-diclorofenil)-3-(4-metoxifenil)prop-2-enamida puede conferir propiedades únicas, como una mayor lipofilia o efectos electrónicos alterados, que pueden influir en su reactividad y actividad biológica.

Propiedades

Fórmula molecular |

C16H13Cl2NO2 |

|---|---|

Peso molecular |

322.2 g/mol |

Nombre IUPAC |

(E)-N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C16H13Cl2NO2/c1-21-12-8-5-11(6-9-12)7-10-15(20)19-14-4-2-3-13(17)16(14)18/h2-10H,1H3,(H,19,20)/b10-7+ |

Clave InChI |

POGVXUHDUOZLBN-JXMROGBWSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |

SMILES canónico |

COC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(E)-(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]amino}phenyl)-2-chlorobenzamide](/img/structure/B11690079.png)

![1-benzyl-N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11690081.png)

![N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690088.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690090.png)

![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)

![(3-chlorophenyl)-N-{5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo(1, 3-thiazolidin-3-yl)}carboxamide](/img/structure/B11690113.png)

![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690126.png)

![Propyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B11690137.png)

![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)

![(2Z,5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690148.png)